
Methyl 6-Methoxy-2-naphthylacetate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Methoxy-2-naphthylacetate-d6 is a deuterated derivative of Methyl 6-Methoxy-2-naphthylacetate, which is an organic compound. It is widely used in scientific research, particularly in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 is not well understood. However, it is believed to undergo metabolic reactions in the body, such as hydrolysis, oxidation, and conjugation. These reactions can produce various metabolites, which can be detected and analyzed using various analytical techniques.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. However, its deuterated nature makes it useful in the analysis of drug metabolism and pharmacokinetics.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 6-Methoxy-2-naphthylacetate-d6 in lab experiments include its high purity, stability, and deuterated nature, which allows for accurate and reliable analysis of drug metabolites. However, its limitations include its high cost, limited availability, and the need for specialized equipment and expertise for its analysis.
Future Directions
There are several future directions for the use of Methyl 6-Methoxy-2-naphthylacetate-d6 in scientific research. These include the development of new analytical techniques for its analysis, the use of this compound in the analysis of drug-drug interactions, and the application of this compound in the study of drug toxicity and safety. Additionally, the use of this compound in the development of new drugs and drug delivery systems is an area of active research.
Synthesis Methods
The synthesis method of Methyl 6-Methoxy-2-naphthylacetate-d6 involves the reaction of Methyl 6-Methoxy-2-naphthylacetate with deuterated methanol in the presence of a deuterating agent, such as deuterium oxide or deuterated sulfuric acid. The resulting product is a deuterated derivative of Methyl 6-Methoxy-2-naphthylacetate, which can be purified by various methods, such as column chromatography or recrystallization.
Scientific Research Applications
Methyl 6-Methoxy-2-naphthylacetate-d6 is used in scientific research as a tracer molecule for drug metabolism studies. It is particularly useful in the analysis of drug metabolites in biological samples, such as blood, urine, and tissue. This compound is also used in the development of new drugs, as it can provide information on the metabolic pathways of drug candidates.
properties
CAS RN |
1246815-39-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
236.3 |
IUPAC Name |
trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3 |
InChI Key |
NWIMPGMAVYLECN-WFGJKAKNSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC |
synonyms |
6-Methoxy-2-naphthaleneacetic Acid Methyl Ester-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



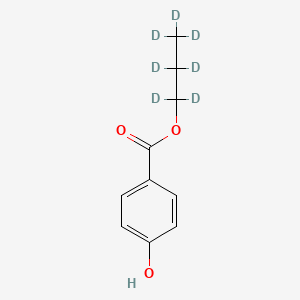
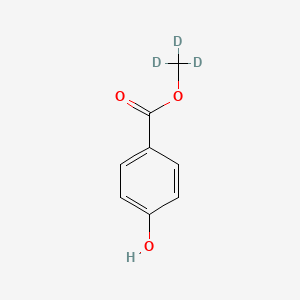
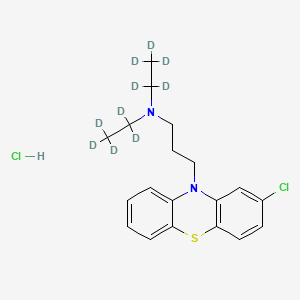


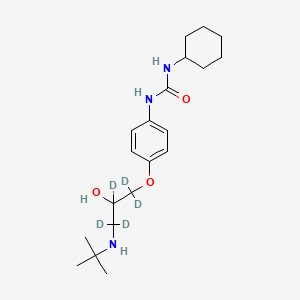
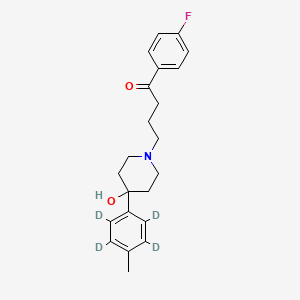
![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)